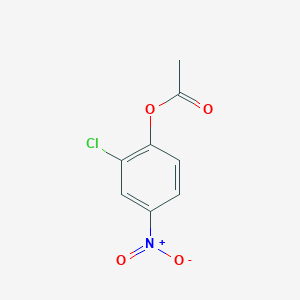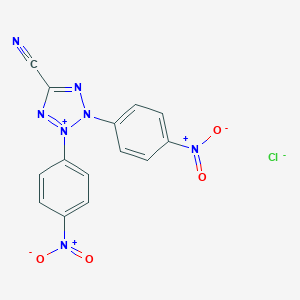
5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The preparation of 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride typically involves a series of synthetic routes. These routes often include the nitration of precursor compounds followed by cyclization reactions to form the tetrazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in biochemical assays and as a probe in molecular biology.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, affecting their function and activity. The pathways involved in its action depend on the specific application and the target molecules.
Comparison with Similar Compounds
5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride can be compared with other similar compounds, such as:
5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2,3-bis(4-nitrophenyl)tetrazol-2-ium-5-carbonitrile;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N7O4.ClH/c15-9-14-16-18(10-1-5-12(6-2-10)20(22)23)19(17-14)11-3-7-13(8-4-11)21(24)25;/h1-8H;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBNTBJRTCXHNW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)[N+](=O)[O-])C#N)[N+](=O)[O-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570994 |
Source


|
| Record name | 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176255-37-1 |
Source


|
| Record name | 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

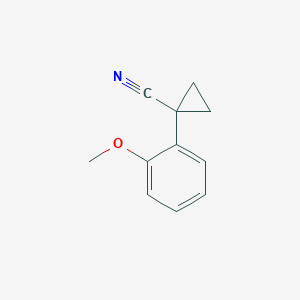
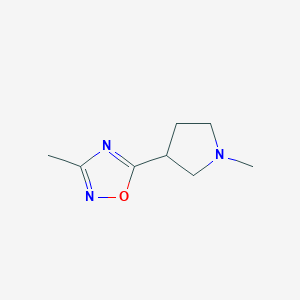




![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)


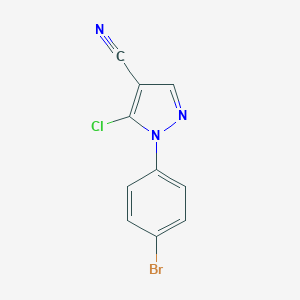
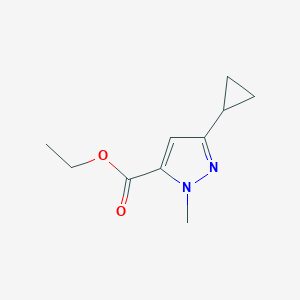
![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)
